

# Application Notes: Z-VAD-FMK for Apoptosis Inhibition in Jurkat Cells

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Compound of Interest		
Compound Name:	FMK 9a	
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#### Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely used in apoptosis research.[1][2] It functions by binding to the catalytic site of caspases, the key proteases that execute the apoptotic program.[3][4] Jurkat cells, a human T-lymphocyte cell line, are a common model for studying apoptosis, particularly via the extrinsic or death receptor pathway (e.g., Fasmediated).[5][6] These application notes provide detailed protocols for using Z-VAD-FMK to inhibit apoptosis in Jurkat cells, methods for quantifying its effects, and a summary of relevant signaling pathways.

## Mechanism of Action

Apoptosis proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of ligands like FasL to death receptors (e.g., Fas/CD95), leading to the recruitment of FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6] This proximity induces the auto-activation of caspase-8. The intrinsic pathway is triggered by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates caspase-9.[7] Both initiator caspases (caspase-8 and -9) converge to activate executioner caspases, primarily caspase-3, which cleave cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.[1] Z-VAD-

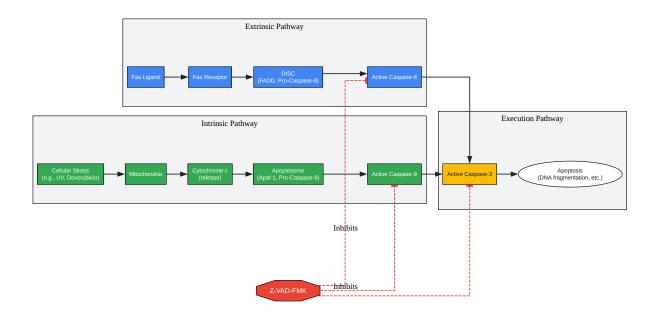






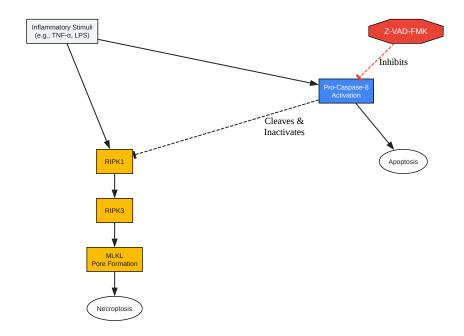
FMK broadly inhibits both initiator and executioner caspases, thereby blocking the apoptotic cascade.[1][3]



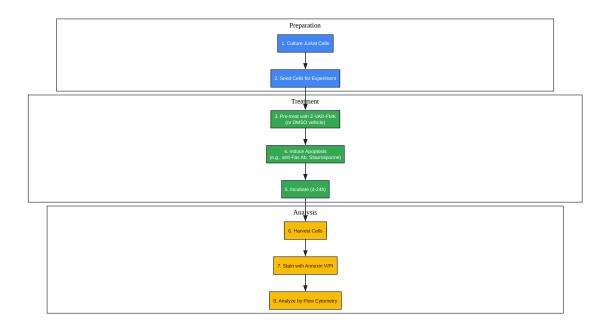


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